N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential use as a drug in the treatment of various conditions. BCTC belongs to a class of compounds called transient receptor potential (TRP) channel antagonists, which have been shown to have a wide range of therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Bifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the metabolism of endogenous compounds .
Mode of Action
It is known to interact with its target, bifunctional epoxide hydrolase 2 . The interaction between the compound and its target may lead to changes in the enzyme’s activity, potentially influencing the metabolism of various substances within the body .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Its interaction with Bifunctional Epoxide Hydrolase 2 suggests it may influence the metabolism of various substances within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of various conditions. However, N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide also has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. One potential avenue of research is the development of more potent and selective TRPV1 antagonists that can provide analgesic and anti-inflammatory effects without the off-target effects of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. Another area of research is the investigation of the potential use of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide in the treatment of cancer, either alone or in combination with other therapies. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide and its potential therapeutic applications.
Synthesis Methods
N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylamine with 2-(3-cyclohexylureido)thiazol-4-carboxylic acid followed by acetylation of the resulting amide. The purity of the compound can be improved using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has been extensively studied for its potential use in the treatment of various conditions, including pain, inflammation, and cancer. It has been shown to have potent analgesic effects in animal models of neuropathic and inflammatory pain. N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-butylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)14-19-15-29-22(25-19)26-21(28)24-17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCSEOVBTYSJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
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